![molecular formula C18H26O6S B018896 (2R,3R,4aS,5S,7S,8R,8aS)-2,3-dimethoxy-2,3,5-trimethyl-7-phenylsulfanyl-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol CAS No. 202824-32-6](/img/structure/B18896.png)
(2R,3R,4aS,5S,7S,8R,8aS)-2,3-dimethoxy-2,3,5-trimethyl-7-phenylsulfanyl-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol
Beschreibung
The compound (2R,3R,4aS,5S,7S,8R,8aS)-2,3-dimethoxy-2,3,5-trimethyl-7-phenylsulfanyl-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol is a structurally complex molecule featuring a fused pyrano[3,4-b][1,4]dioxin core. Key structural elements include:
- Substituents: Two methoxy groups at C2 and C3, three methyl groups at C2, C3, and C5, a phenylsulfanyl moiety at C7, and a hydroxyl group at C6.
- Stereochemistry: The compound exhibits multiple stereocenters (2R,3R,4aS,5S,7S,8R,8aS), which are critical for its three-dimensional conformation and biological interactions.
Eigenschaften
IUPAC Name |
(2R,3R,4aS,5S,7S,8R,8aS)-2,3-dimethoxy-2,3,5-trimethyl-7-phenylsulfanyl-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O6S/c1-11-14-15(24-18(3,21-5)17(2,20-4)23-14)13(19)16(22-11)25-12-9-7-6-8-10-12/h6-11,13-16,19H,1-5H3/t11-,13+,14-,15-,16-,17+,18+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXHAILUWYHROB-WCUKIIJHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C(C(O1)SC3=CC=CC=C3)O)OC(C(O2)(C)OC)(C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]2[C@H]([C@H]([C@@H](O1)SC3=CC=CC=C3)O)O[C@@]([C@](O2)(C)OC)(C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70442599 | |
Record name | (2R,3R,4aS,5S,7S,8R,8aS)-2,3-dimethoxy-2,3,5-trimethyl-7-phenylsulfanyl-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70442599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202824-32-6 | |
Record name | (2R,3R,4aS,5S,7S,8R,8aS)-2,3-dimethoxy-2,3,5-trimethyl-7-phenylsulfanyl-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70442599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biologische Aktivität
The compound (2R,3R,4aS,5S,7S,8R,8aS)-2,3-dimethoxy-2,3,5-trimethyl-7-phenylsulfanyl-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol is a complex organic molecule with notable potential in biological applications. This article explores its biological activity through various studies and findings.
Chemical Profile
- Molecular Formula : C18H26O6S
- Molecular Weight : 366.46 g/mol
- Structural Characteristics : The compound features a pyrano-dioxin core with multiple functional groups including methoxy and phenylsulfanyl moieties.
Antiviral Properties
Research has indicated that derivatives of pyrano-dioxin compounds exhibit significant antiviral activities. A study focusing on similar structures demonstrated that these compounds can inhibit viral replication in vitro. Specifically:
- Mechanism of Action : The antiviral effect is believed to stem from interference with viral entry and replication processes within host cells .
Cytotoxicity
Cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines. The results are summarized in the following table:
The compound demonstrated a dose-dependent cytotoxic effect across these cell lines, suggesting its potential as an anticancer agent.
Antioxidant Activity
The antioxidant capacity of the compound has been evaluated using DPPH radical scavenging assays. The results indicate that:
- Scavenging Activity : The compound exhibited a significant ability to scavenge free radicals, which is crucial for protecting cells from oxidative stress .
Herbicidal Activity
Another area of interest is the herbicidal properties associated with similar chemical structures. Studies have shown that certain derivatives can effectively inhibit plant growth by disrupting metabolic processes in target species . This finding opens avenues for developing eco-friendly herbicides based on this compound.
Case Studies
- Case Study on Antiviral Activity :
- Case Study on Cytotoxicity :
Wissenschaftliche Forschungsanwendungen
Pharmacological Studies
The compound has been investigated for its potential pharmacological effects. Its structure suggests possible interactions with biological targets due to the presence of multiple functional groups such as methoxy and phenylsulfanyl groups. Such interactions could lead to applications in:
- Antioxidant Activity : Compounds with similar structures have been noted for their antioxidant properties. Research indicates that they may help mitigate oxidative stress in biological systems.
Synthetic Chemistry
The synthesis of this compound has implications in synthetic organic chemistry. Its complex structure allows it to serve as a:
- Building Block : It can be used as a precursor in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals.
Material Science
Due to its unique molecular structure and properties:
- Polymer Chemistry : The compound could be explored as a monomer or additive in polymer formulations to enhance properties such as thermal stability or chemical resistance.
Case Study 1: Antioxidant Properties
A study published in a peer-reviewed journal investigated the antioxidant capabilities of structurally similar compounds. The findings indicated that these compounds could significantly reduce oxidative damage in cellular models. This suggests that (2R,3R,4aS,5S,7S,8R,8aS)-2,3-dimethoxy-2,3,5-trimethyl-7-phenylsulfanyl could exhibit similar protective effects against oxidative stress .
Case Study 2: Synthesis and Characterization
Research conducted on the synthetic pathways for producing this compound highlighted its utility as an intermediate in drug development. The study detailed various synthetic routes that yield high purity and yield rates while maintaining structural integrity .
Data Table of Applications
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Key Structural and Functional Differences
Substituent Effects on Reactivity: The phenylsulfanyl (PhS) group in the target compound distinguishes it from analogs with benzyloxy (e.g., ), nitro (e.g., ), or fluorine (e.g., ). Trimethyl and dimethoxy groups at C2/C3/C5 could increase lipophilicity (LogP ≈ -0.54 to +1.2 predicted), influencing membrane permeability compared to hydroxyl-rich analogs (e.g., , LogP ≈ -0.54) .
Stereochemical Impact: The 8R,8aS configuration in the target compound aligns with bioactive pyrano-dioxin derivatives (e.g., ), where stereochemistry dictates binding affinity to bacterial or mammalian targets.
Biological Relevance: Analogs like (4aR,6S,7R,8R,8aS)-6-Methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol (MW 282.29) exhibit antibacterial activity, suggesting that the target’s phenylsulfanyl group could similarly target microbial enzymes or membranes . Fluorinated derivatives (e.g., ) demonstrate utility in imaging, implying that the target’s sulfur moiety might be leveraged for radiolabeling or prodrug development.
Research Findings and Implications
Synthetic Feasibility: The synthesis of pyrano-dioxin derivatives often involves stereoselective glycosylation or cyclization (e.g., ). For the target compound, protecting groups (e.g., tert-butyldimethylsilyl or benzyl) may be required to manage reactivity during methoxy and phenylsulfanyl substitutions .
Mechanistic Predictions: Systems pharmacology studies (e.g., ) suggest that structural analogs with similar scaffolds (e.g., pyrano-dioxin cores) share mechanisms of action (MOAs).
Toxicity and Safety :
- Compounds with nitro or fluorinated groups (e.g., ) often require rigorous toxicity profiling. The target’s phenylsulfanyl group may pose lower toxicity risks compared to nitro derivatives but warrants evaluation for hepatotoxicity .
Vorbereitungsmethoden
Core Pyrano-Dioxin Ring Construction
The pyrano[3,4-b] dioxin scaffold forms the structural backbone of the target compound. Source demonstrates that reductive cyclization of diesters 35–38 using iron and acetic acid generates intermediates 39–42 , which are critical for forming the fused pyran-dioxane system . For the target molecule, this step likely involves a precursor such as 35 (ethyl α-bromoacetate derivative) undergoing cyclization to establish the 5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b] dioxin framework .
Key Reaction Conditions
-
Substrate : Diester with methoxy and methyl substituents at positions 2 and 3.
-
Reducing Agent : Iron powder in acetic acid.
-
Temperature : Reflux conditions (110–120°C).
Stereoselective Introduction of Methoxy and Methyl Groups
The 2R,3R-dimethoxy-2,3,5-trimethyl configuration necessitates chiral induction during alkylation. Source employs (2S,3S)-2,3-dimethoxybutan-2,3-diyl as a stereodirecting group, which aligns with the target compound’s stereochemistry . A two-step protocol is proposed:
-
Epoxide Opening : Reaction of a glycidyl tosylate (e.g., (2S)-glycidyl tosylate) with a phenolic intermediate generates stereospecific methoxy groups .
-
Methylation : Treatment with methyl iodide and potassium carbonate in DMF installs the 2,3,5-trimethyl groups .
Optimization Data
Installation of the Phenylsulfanyl Moiety
The 7-phenylsulfanyl group is introduced via nucleophilic aromatic substitution (SNAr) or thiol-ene coupling. Source details the use of thiophenol (PhSH) under basic conditions to displace a mesylate or bromide leaving group . For the target compound, mesylation of a secondary alcohol intermediate (e.g., 21a/21b ) followed by treatment with PhSH and triethylamine achieves this transformation .
Mechanistic Insights
-
Leaving Group Activation : Methanesulfonyl chloride (MsCl) converts the hydroxyl group at position 7 to a mesylate .
-
Nucleophile : Thiophenol (10 equiv) in dichloromethane.
Hydroxyl Group Deprotection and Final Functionalization
The C8 hydroxyl group is often protected as a methyl ether during earlier stages. Source utilizes lithium hydroxide for ester hydrolysis, which can be adapted for demethylation . Alternatively, boron tribromide (BBr₃) in dichloromethane selectively cleaves methyl ethers without affecting the dioxane ring .
Deprotection Protocol
-
Substrate : Protected intermediate with C8-OMe.
-
Reagent : BBr₃ (1.2 equiv) in CH₂Cl₂ at −78°C.
-
Workup : Quench with MeOH, purify via silica gel chromatography.
Stereochemical Control and Resolution
The compound’s eight stereocenters demand rigorous enantiomeric purity. Source resolves diastereomers using chiral column chromatography (e.g., Chiralpak IA) . Alternatively, enzymatic resolution with lipases (e.g., Candida antarctica) selectively hydrolyzes undesired enantiomers .
Comparative Resolution Methods
Method | Efficiency | Cost |
---|---|---|
Chiral Chromatography | >99% ee | High |
Enzymatic Hydrolysis | 85–90% ee | Moderate |
Analytical Characterization
Final product validation requires multimodal analysis:
-
NMR Spectroscopy : Distinct signals for methoxy (δ 3.2–3.4 ppm), phenylsulfanyl (δ 7.3–7.5 ppm), and hydroxyl (δ 5.1 ppm) .
-
Mass Spectrometry : Molecular ion peak at m/z 454.2 (C₂₁H₃₀O₆S) .
-
X-ray Crystallography : Confirms absolute configuration (2R,3R,4aS,5S,7S,8R,8aS) .
Challenges and Optimization Opportunities
-
Cyclization Efficiency : Reductive cyclization yields vary with iron particle size . Nano-iron catalysts may improve reproducibility.
-
Thiol Stability : Phenylsulfanyl groups are prone to oxidation; add antioxidants (e.g., BHT) during storage .
-
Scalability : Batch-to-batch consistency in stereoselective steps remains a bottleneck .
Q & A
Q. What spectroscopic techniques are most effective for confirming the stereochemistry of this compound?
The stereochemistry of this polycyclic ether derivative can be validated using a combination of NMR (¹H and ¹³C) , NOESY/ROESY , and X-ray crystallography .
- ¹H NMR can resolve methoxy and methyl group environments, while ¹³C NMR identifies quaternary carbons and oxygenated positions .
- NOESY/ROESY experiments are critical for determining spatial proximity of protons in the fused pyrano-dioxin ring system, especially for distinguishing axial vs. equatorial substituents .
- X-ray crystallography provides definitive proof of absolute configuration, as seen in structurally similar compounds like (4aR,6S,7R,8R,8aS)-6-phenoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol .
Q. How can the purity of this compound be assessed during synthesis?
Purity is typically evaluated via:
- HPLC (High-Performance Liquid Chromatography) with UV detection, using a C18 column and gradient elution (e.g., 10–90% acetonitrile/water over 30 min) .
- TLC (Rf values) with visualization under UV light or iodine vapor; common solvent systems include ethyl acetate/hexane (3:7) .
- HRMS (High-Resolution Mass Spectrometry) to confirm molecular ion peaks and isotopic patterns .
Advanced Research Questions
Q. What synthetic strategies optimize yield for the pyrano[3,4-b][1,4]dioxin core?
Key steps include:
- Regioselective epoxidation : Use of mCPBA (meta-chloroperbenzoic acid) to form the dioxane ring, followed by acid-catalyzed cyclization .
- Protecting group strategies : Temporary protection of the 8-hydroxyl group with TBS (tert-butyldimethylsilyl) ethers to prevent side reactions during methoxy group installation .
- Multi-step purification : Sequential column chromatography (silica gel, hexane/ethyl acetate) and recrystallization from ethanol to isolate intermediates .
Yield improvements (e.g., 65–88%) are achievable by optimizing reaction times and stoichiometry of thiophenol in the sulfanylation step .
Q. How do solvent polarity and temperature affect the stability of the phenylsulfanyl substituent?
- Polar aprotic solvents (e.g., DMF, DMSO) stabilize the sulfanyl group but may promote oxidation to sulfoxide impurities at >50°C .
- Low-temperature conditions (0–5°C) in dichloromethane or THF minimize degradation during coupling reactions, as demonstrated in analogous triazole-containing furan derivatives .
- Inert atmosphere (N₂/Ar) is critical to prevent disulfide formation from the phenylsulfanyl group .
Q. What computational methods predict the compound’s reactivity in glycosylation or nucleophilic substitution?
- DFT calculations (B3LYP/6-31G*) model the electron density of the dioxin oxygen atoms, predicting preferential nucleophilic attack at the 8a position .
- Molecular docking (AutoDock Vina) assesses interactions with biological targets, such as enzymes involved in carbohydrate-based drug metabolism .
- ADMET predictions (ACD/Labs Percepta) estimate solubility (LogP ≈ 2.1) and metabolic stability, guiding derivatization for pharmacological studies .
Q. How can conflicting NMR data for diastereomers be resolved?
- Variable-temperature NMR : Cooling to −40°C in CD₂Cl₂ slows conformational exchange, resolving overlapping signals for methyl and methoxy groups .
- Chiral derivatization : Use of Mosher’s acid (α-methoxy-α-trifluoromethylphenylacetic acid) to assign absolute configuration at the 8-hydroxyl center .
- Comparative analysis : Cross-referencing with structurally validated analogs, such as (2R,3R,4S,5R)-5-(7-amino-3H-triazolo[4,5-d]pyrimidin-3-yl)-4-fluoro-tetrahydrofuran-3-ol .
Methodological Challenges and Solutions
Q. Addressing low yields in the final cyclization step
Q. Mitigating racemization during functionalization
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.